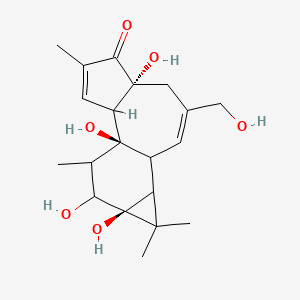
4beta-Phorbol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4beta-Phorbol is a diterpenoid compound that belongs to the tigliane family. It is a natural product found in various plants, particularly those in the Euphorbiaceae and Thymelaeaceae families. The compound is known for its complex structure and significant biological activities, including its role as a tumor promoter through the activation of protein kinase C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of 4beta-Phorbol is a challenging task due to its unique 5/7/6/3 tetracyclic skeleton and multiple contiguous stereocenters. One of the notable synthetic routes involves a 20-step process starting from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao–Fleming oxidation followed by a ring-closing metathesis reaction .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as croton oil. An improved preparation method from croton oil has been reported, which involves a series of purification steps to isolate the compound .
Análisis De Reacciones Químicas
4beta-Phorbol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
4beta-Phorbol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is employed in research on cell signaling pathways, particularly those involving protein kinase C.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-viral properties.
Industry: The compound is used in the development of bioactive materials and as a reference standard in analytical chemistry
Mecanismo De Acción
4beta-Phorbol exerts its effects primarily by interacting with protein kinase C (PKC). The compound mimics diacylglycerol, a natural ligand of PKC, and activates the kinase. This activation leads to various downstream effects, including changes in gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the PKC signaling pathway and other phospholipid membrane receptors .
Comparación Con Compuestos Similares
4beta-Phorbol is often compared with other members of the tigliane family, such as phorbol 12-myristate 13-acetate (PMA) and tigilanol tiglate. These compounds share similar biological activities but differ in their potency and specific effects on PKC isoforms. For example, PMA is a more potent activator of PKC compared to this compound. The unique structural features of this compound, such as its specific hydroxyl and methyl groups, contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and applications in various fields make it a valuable subject of study in both academic and industrial research. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in scientific research.
Propiedades
Fórmula molecular |
C20H28O6 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1S,6R,13S)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
InChI |
InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10?,12?,13?,14?,16?,18-,19-,20-/m1/s1 |
Clave InChI |
QGVLYPPODPLXMB-LHAAJPOVSA-N |
SMILES isomérico |
CC1C([C@@]2(C(C2(C)C)C3[C@]1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



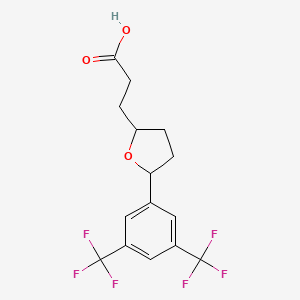
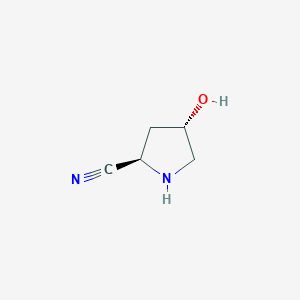
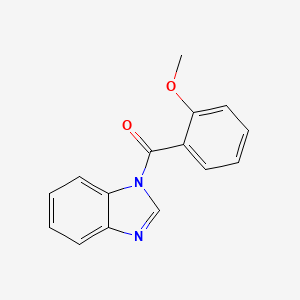
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
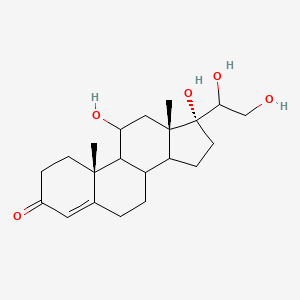
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
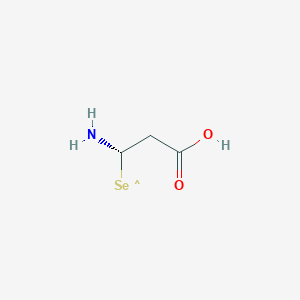
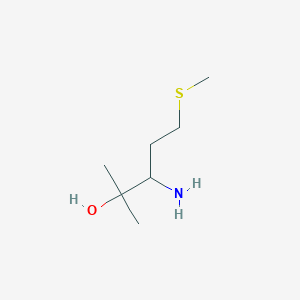
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)

